2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine is an organic compound characterized by a triazine ring substituted with three phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with thiophenol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by phenylsulfanyl groups. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different substituents on the triazine ring.
Scientific Research Applications
2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: May be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its phenylsulfanyl groups, which can form bonds with metals or other electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,4,6-Tris(phenylthio)-1,3,5-triazine: Similar structure but with phenylthio groups instead of phenylsulfanyl.
2,4,6-Tris(methylsulfanyl)-1,3,5-triazine: Contains methylsulfanyl groups instead of phenylsulfanyl.
2,4,6-Tris(phenylsulfonyl)-1,3,5-triazine: Contains phenylsulfonyl groups, which are oxidized forms of phenylsulfanyl.
Uniqueness: 2,4,6-Tris(phenylsulfanyl)-1,3,5-triazine is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential for diverse applications. The phenylsulfanyl groups can participate in various chemical reactions, making the compound versatile for synthetic and industrial purposes.
Properties
CAS No. |
30863-82-2 |
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Molecular Formula |
C21H15N3S3 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2,4,6-tris(phenylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H15N3S3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H |
InChI Key |
KHXOAKYTMQGYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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